N-Ethyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide, often referred to as Sulpiride, is a synthetic benzamide derivative. [] It belongs to the class of substituted benzamides. [] It plays a significant role in scientific research, particularly in studies related to dopamine receptors and the central nervous system. [, , , ] Sulpiride exhibits a high affinity for dopamine D2 receptors and has been utilized as a pharmacological tool to investigate dopamine-mediated responses. [, ] Its unique pharmacological profile, characterized by potent and selective dopamine D2 receptor antagonism, makes it valuable for investigating various neurological processes and potential therapeutic applications. [, ]
Sulpiride can be synthesized through a multi-step process starting from barium carbonate. [] One documented approach involves a five-step synthesis, ultimately yielding Sulpiride with a specific activity of 37.6 mCi/mmol and a radiochemical purity of 99.5%. [] The synthesis of carbon-14 and deuterium-labeled Sulpiride for metabolic and pharmacokinetic studies has also been achieved. [] The carbon-14 labeling involved a six-stage process starting from 4-amino-2-hydroxy-[carboxyl-14C] benzoic acid, resulting in a specific activity of 21.18 mCi/mmol. [] Deuterium labeling was achieved using iodomethane-d3, leading to the synthesis of (methoxy-d3)YM-09151-2. []
The molecular structure of Sulpiride has been elucidated using X-ray crystallography. [] The molecule exists in an extended configuration. [] Structural analysis reveals partial disorder around the amide function. [] Sulpiride exhibits hydrogen bonding interactions involving the hydrogen atoms of the sulfamoyl group and the amide function, as well as the pyrrolidinyl group of neighboring molecules. [] These intermolecular interactions contribute to the overall stability and packing arrangement of Sulpiride molecules in the solid state.
Sulpiride acts as a dopamine D2 receptor antagonist, primarily blocking the actions of dopamine in the brain. [, , , , ] Its mechanism of action involves competitive binding to the dopamine D2 receptor, preventing dopamine from binding and activating the receptor. [, , ] This antagonistic action at dopamine D2 receptors is thought to underlie its effects on various neurological processes and its potential therapeutic benefits. [, , ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4